molecular formula C26H23N3O3 B11157781 [6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][2-(3-pyridyl)-4-quinolyl]methanone

[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][2-(3-pyridyl)-4-quinolyl]methanone

Cat. No.: B11157781
M. Wt: 425.5 g/mol
InChI Key: WLKGHLLJCGABHS-UHFFFAOYSA-N
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Description

[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][2-(3-pyridyl)-4-quinolyl]methanone is a complex organic compound that belongs to the class of isoquinolines and quinolines. This compound is characterized by its unique structure, which includes both isoquinoline and quinoline moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][2-(3-pyridyl)-4-quinolyl]methanone typically involves multi-step organic reactions. One common method involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with a quinoline derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, and requires specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to rigorous quality control measures. The use of automated systems to monitor reaction parameters such as temperature, pressure, and pH is crucial to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of [6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][2-(3-pyridyl)-4-quinolyl]methanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][2-(3-pyridyl)-4-quinolyl]methanone apart from similar compounds is its dual isoquinoline and quinoline structure, which imparts unique chemical and biological properties. This dual structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C26H23N3O3

Molecular Weight

425.5 g/mol

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone

InChI

InChI=1S/C26H23N3O3/c1-31-24-12-17-9-11-29(16-19(17)13-25(24)32-2)26(30)21-14-23(18-6-5-10-27-15-18)28-22-8-4-3-7-20(21)22/h3-8,10,12-15H,9,11,16H2,1-2H3

InChI Key

WLKGHLLJCGABHS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CN=CC=C5)OC

Origin of Product

United States

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